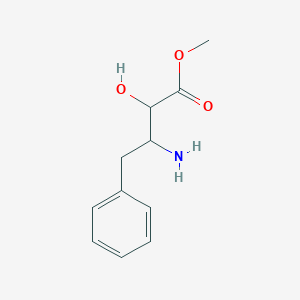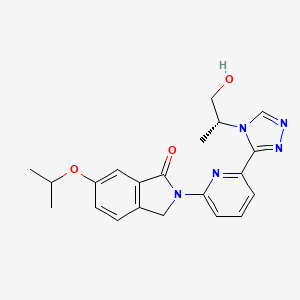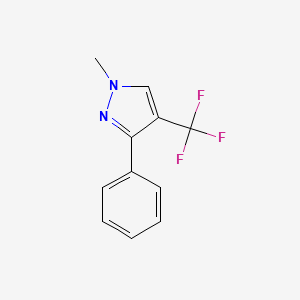![molecular formula C16H27BN2O4S B12973275 N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)
N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide is a chemical compound with a complex structure that includes a sulfamide group and a boron-containing dioxaborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide typically involves the reaction of N,N-dimethylsulfamide with a boronic acid derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamide group to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a building block for designing new therapeutic agents.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring and the sulfamide group. The boron atom can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The sulfamide group can undergo oxidation and reduction reactions, making the compound versatile in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the sulfamide group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolane ring but lacks the phenyl and sulfamide groups.
Uniqueness
N,N-Dimethyl-N’-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide is unique due to the combination of the boron-containing dioxaborolane ring and the sulfamide group. This combination allows the compound to participate in a wide range of chemical reactions, making it valuable in various fields of scientific research .
Propiedades
Fórmula molecular |
C16H27BN2O4S |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
2-[4-[2-(dimethylsulfamoylamino)ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H27BN2O4S/c1-15(2)16(3,4)23-17(22-15)14-9-7-13(8-10-14)11-12-18-24(20,21)19(5)6/h7-10,18H,11-12H2,1-6H3 |
Clave InChI |
FLVYYMSKSJYTME-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCNS(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B12973195.png)
![1-(Benzo[b]thiophen-5-yl)ethanol](/img/structure/B12973196.png)

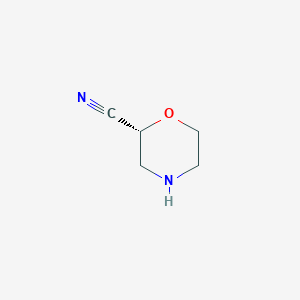


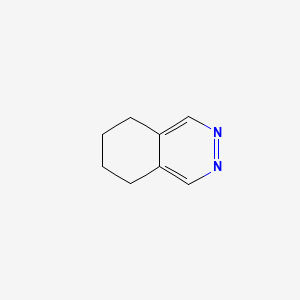
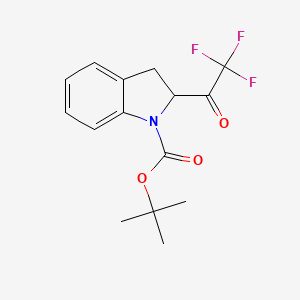

![ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate](/img/structure/B12973247.png)

